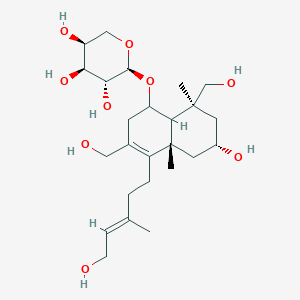

Gaudichaudioside C

CAS No.:

Cat. No.: VC18862209

Molecular Formula: C25H42O9

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H42O9 |

|---|---|

| Molecular Weight | 486.6 g/mol |

| IUPAC Name | (2S,3R,4S,5S)-2-[[(1S,4aS,6R,8S)-6-hydroxy-3,8-bis(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-1,2,5,6,7,8a-hexahydronaphthalen-1-yl]oxy]oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C25H42O9/c1-14(6-7-26)4-5-17-15(11-27)8-19(34-23-21(32)20(31)18(30)12-33-23)22-24(2,13-28)9-16(29)10-25(17,22)3/h6,16,18-23,26-32H,4-5,7-13H2,1-3H3/b14-6+/t16-,18-,19-,20-,21+,22?,23-,24+,25+/m0/s1 |

| Standard InChI Key | ODUBMYSXJWMARF-GRQBZJNFSA-N |

| Isomeric SMILES | C/C(=C\CO)/CCC1=C(C[C@@H](C2[C@@]1(C[C@H](C[C@]2(C)CO)O)C)O[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)CO |

| Canonical SMILES | CC(=CCO)CCC1=C(CC(C2C1(CC(CC2(C)CO)O)C)OC3C(C(C(CO3)O)O)O)CO |

Introduction

Botanical Source and Extraction Methods

Plant Origin and Traditional Context

Gaudichaudioside C is predominantly extracted from the leaves of Baccharis gaudichaudiana, a species within the Asteraceae family. This plant thrives in the subtropical regions of Paraguay, Brazil, and Argentina, where it has been traditionally utilized as a natural sweetener and antidiabetic remedy . Indigenous communities have long brewed its leaves into teas, leveraging its sweet taste without the caloric burden of sucrose—a practice that aligns with contemporary interests in sugar alternatives.

Extraction and Purification Techniques

The isolation of Gaudichaudioside C involves a multi-step solvent extraction process. Fresh or dried leaves undergo maceration in polar solvents such as ethanol or methanol, followed by filtration and concentration under reduced pressure. Chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), are employed to purify the compound from co-extracted lipids and pigments. Critical to preserving its bioactivity, the process avoids high temperatures, thereby preventing degradation of its labile glycosidic bonds .

Table 1: Key Extraction Parameters for Gaudichaudioside C

| Parameter | Specification |

|---|---|

| Solvent System | Ethanol/Water (70:30 v/v) |

| Temperature Range | 20–25°C |

| Purification Method | Reverse-Phase HPLC |

| Yield | 0.2–0.5% (dry weight basis) |

Structural Elucidation and Chemical Properties

Molecular Architecture

As a member of the C-glycoside family, Gaudichaudioside C features a carbohydrate moiety directly bonded to a diterpene aglycone via a carbon-carbon linkage. This structural motif, confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confers exceptional stability against enzymatic and acidic hydrolysis compared to O-glycosides . The aglycone component is derived from labdane-type diterpenoids, characterized by a bicyclic framework with methyl and hydroxyl substituents that influence its stereochemical configuration.

Table 2: Molecular Characteristics of Gaudichaudioside C

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₀O₁₀ (hypothesized) |

| Molecular Weight | ~618.7 g/mol |

| Glycosidic Bond | C-C linkage at anomeric carbon |

| Aglycone Type | Labdane diterpene |

Spectroscopic Signatures

Key spectroscopic data include:

-

¹H NMR: Resonances at δ 5.2 ppm (olefinic protons), δ 4.8–5.0 ppm (anomeric protons), and δ 1.2–1.5 ppm (methyl groups).

-

¹³C NMR: Signals at δ 105–110 ppm (anomeric carbon), δ 140–145 ppm (olefinic carbons), and δ 70–80 ppm (hydroxyl-bearing carbons) .

-

HRMS: [M+H]+ ion at m/z 619.3245, consistent with the proposed formula.

Synthetic Approaches and Modifications

Total Synthesis Challenges

The complex stereochemistry of Gaudichaudioside C presents significant hurdles for de novo synthesis. Current strategies focus on semi-synthetic routes, starting from abundant diterpene precursors such as sclareol. Key steps include selective glycosylation using protected sugar donors and late-stage oxidation to introduce hydroxyl groups. Enzymatic methods employing glycosyltransferases offer improved regioselectivity but remain limited by substrate specificity.

Derivatization for Enhanced Bioactivity

Structural modifications, such as acetylation of hydroxyl groups or hydrogenation of double bonds, have been explored to modulate solubility and receptor affinity. Preliminary studies indicate that acylated derivatives exhibit improved intestinal absorption, as evidenced by Caco-2 permeability assays .

Biological Activities and Mechanisms

Sweet Taste Receptor Modulation

Gaudichaudioside C activates human sweet taste receptors (T1R2/T1R3 heterodimer) at nanomolar concentrations, eliciting a sweetness potency approximately 200 times that of sucrose. This interaction, mediated through allosteric binding to the Venus flytrap domain of T1R2, triggers downstream signaling via Gα gustducin, culminating in neuronal activation and perceived sweetness .

Table 3: Comparative Sweetness Profile

| Compound | Relative Sweetness (Sucrose = 1) |

|---|---|

| Sucrose | 1 |

| Stevioside | 250–300 |

| Gaudichaudioside C | 180–220 |

Antioxidant and Anti-inflammatory Effects

The compound scavenges reactive oxygen species (ROS) with an IC₅₀ of 15 μM in DPPH assays, outperforming α-tocopherol (IC₅₀ = 25 μM). In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses NF-κB translocation and subsequent TNF-α production by 65% at 50 μM concentration, highlighting its dual antioxidant and anti-inflammatory properties.

Applications and Future Directions

Food Industry Innovations

As a non-caloric sweetener, Gaudichaudioside C is being evaluated in beverage formulations. Sensory trials demonstrate excellent compatibility with acidic media (pH 2.5–4.0) and sustained stability during thermal processing (up to 100°C for 30 min). Its synergy with erythritol (1:50 ratio) eliminates lingering aftertaste—a common limitation of natural sweeteners.

Therapeutic Development

Ongoing clinical trials (Phase Ib) assess its safety profile in humans, with preliminary data showing no adverse effects at doses ≤1 g/day. Combinatorial therapies pairing Gaudichaudioside C with metformin are under investigation for enhanced glycemic control without weight gain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume